molecular formula C9H13NO3 B1527296 1-(Pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid CAS No. 1229623-58-8

1-(Pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid

Cat. No.: B1527296
CAS No.: 1229623-58-8
M. Wt: 183.2 g/mol
InChI Key: YKICIQDNYQQBBL-UHFFFAOYSA-N
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Description

1-(Pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid is a cyclic amino acid derivative. It has a molecular weight of 183.21 g/mol . The compound is usually available in powder form .


Molecular Structure Analysis

The molecular formula of this compound is C9H13NO3 . The InChI code is 1S/C9H13NO3/c11-7(10-5-1-2-6-10)9(3-4-9)8(12)13/h1-6H2,(H,12,13) .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound has a molecular weight of 183.21 g/mol .

Scientific Research Applications

Synthesis and Structural Studies

1-(2-Pyrrolidinyl)cyclopropanecarboxylic acids, also known as alpha-cyclopropyl-beta-homoprolines, have been synthesized through 1,3-dipolar cycloadditions and subsequent rearrangements, showcasing their potential in the formation of cyclic beta-amino acids with high stereocontrol. This process emphasizes the structural diversity achievable with cyclopropane derivatives, contributing to the field of organic synthesis and molecular design (Cordero et al., 2009).

Multicomponent Reactions for Heterocycle Synthesis

The compound plays a role in multicomponent reactions involving carbonyl compounds and cyanoacetic acid derivatives, leading to the synthesis of various carbo- and heterocycles. This underscores its utility in constructing complex molecular architectures, which is crucial for developing new materials and pharmaceuticals (Shestopalov et al., 2008).

N-Cyclopropylation of Cyclic Amides and Azoles

A novel method for the direct transfer of cyclopropyl groups onto nitrogen atoms of heterocycles and amides has been developed, highlighting the compound's role in introducing cyclopropane moieties into nitrogen-containing frameworks. This advancement is significant for medicinal chemistry, where cyclopropanes are valued for their unique properties and stability (Gagnon et al., 2007).

Enantioselective Synthesis of Chiral γ-Lactams

Chiral γ-lactams, which are structurally related to 1-(Pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid, have been synthesized via enantioselective palladium(0)-catalyzed cyclopropane functionalizations. This method provides a complementary approach to traditional cyclopropanation, expanding the toolkit for synthesizing drug-like molecules with cyclopropane and pyrrolidine motifs (Pedroni & Cramer, 2015).

Development of Synthetic Methodologies

A rapid and high-yield synthetic method for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide has been established, demonstrating the versatility and synthetic accessibility of cyclopropane-1-carboxamide derivatives. This contributes to the broader field of organic synthesis, providing efficient routes to complex molecules (Zhou et al., 2021).

Mechanism of Action

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

1-(pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c11-7(10-5-1-2-6-10)9(3-4-9)8(12)13/h1-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKICIQDNYQQBBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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